Elucidating the Chemical Architecture of Fijimycin B: A Technical Guide
Elucidating the Chemical Architecture of Fijimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the chemical structure elucidation of Fijimycin B, a novel etamycin-class antibacterial cyclic depsipeptide. The following sections will delve into the experimental methodologies, present the collated spectroscopic data, and visualize the logical workflow that led to the determination of its complete chemical structure.
Introduction
Fijimycin B, a natural product isolated from a marine-derived actinomycete, Streptomyces sp., has demonstrated significant in vitro antibacterial activity.[1] As a member of the etamycin class of cyclic depsipeptides, its structural characterization is crucial for understanding its mechanism of action and for guiding future synthetic and medicinal chemistry efforts. This document outlines the comprehensive spectroscopic and chemical analyses employed to unravel the complex structure of Fijimycin B.
Isolation & Initial Characterization
Fijimycin B was isolated as a white, amorphous solid from the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample collected in Fiji.[1][2]
Initial characterization of Fijimycin B involved a suite of spectroscopic and spectrometric techniques to determine its fundamental chemical properties. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was pivotal in establishing the molecular formula of Fijimycin B as C42H66N8O11.[2]
Table 1: Physicochemical and Mass Spectrometric Data for Fijimycin B
| Property | Value |
| Appearance | White, amorphous solid |
| Molecular Formula | C42H66N8O11 |
| HR-ESI-MS (m/z) | Observed [M+Na]+: 881.4737, Calculated [M+Na]+: 881.4743 |
| Optical Rotation ([α]D23) | -18.2 (c 0.50, MeOH) |
| UV (MeOH) λmax (nm) | 203, 308, 360 |
| IR (neat) νmax (cm-1) | 3329, 2959, 1746, 1640, 1516, 1452, 1290, 1184, 1090 |
Spectroscopic Data for Structural Elucidation
The planar structure of Fijimycin B was pieced together through extensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra. A significant challenge in the analysis was the presence of multiple conformers in solution, a common feature for this class of molecules, which leads to the doubling of some NMR signals.[2][3]
3.1. NMR Spectroscopic Data
The following table summarizes the 1H and 13C NMR data for the major and minor rotamers of Fijimycin B recorded in CDCl3.
Table 2: 1H and 13C NMR Spectroscopic Data for Fijimycin B (in CDCl3)
| Amino Acid | Position | Major Rotamer (δH (J in Hz), δC) | Minor Rotamer (δH (J in Hz), δC) |
| l-NMeLeu | 1 | 169.2 | 169.7 |
| 2 | 5.44, m, 54.3 | 5.18, m, 55.4 | |
| l-Ala | 13 | 168.6 | 168.6 |
| 14 | 4.87, m, 48.7 | 4.77, m, 48.7 | |
| 15 | 1.35, d (7.2), 18.5 | 1.35, d (7.2), 18.5 | |
| l-N,β-DiMeLeu | 16 | 171.9 | 171.9 |
| 17 | 2.96, s, 33.1 | 2.96, s, 33.1 | |
| 18 | 5.21, d (9.6), 63.2 | 5.21, d (9.6), 63.2 | |
| 19 | 2.15, m, 31.5 | 2.15, m, 31.5 | |
| 20 | 0.93, d (6.6), 19.9 | 0.93, d (6.6), 19.9 | |
| 21 | 0.83, d (6.6), 16.2 | 0.83, d (6.6), 16.2 | |
| Sar | 22 | 167.7 | 167.7 |
| 23 | 3.23, s, 36.5 | 3.23, s, 36.5 | |
| allo-hydroxy-d-Pro | 24 | 173.6 | 173.6 |
| 25 | 4.77, m, 58.9 | 4.77, m, 58.9 | |
| 26 | 2.15, m, 37.9 | 2.15, m, 37.9 | |
| 27 | 2.15, m, 37.9 | 2.15, m, 37.9 | |
| 28 | 3.74, m, 55.4 | 3.74, m, 55.4 | |
| d-Leu | 29 | 170.4 | 170.4 |
| 30 | 4.87, m, 51.4 | 4.87, m, 51.4 | |
| 31 | 1.79, m, 41.2 | 1.79, m, 41.2 | |
| 32 | 1.61, m, 24.9 | 1.61, m, 24.9 | |
| 33 | 0.93, d (6.6), 22.9 | 0.93, d (6.6), 22.9 | |
| 34 | 0.83, d (6.6), 21.9 | 0.83, d (6.6), 21.9 | |
| l-Thr | 35 | 171.9 | 171.9 |
| 36 | 5.85, br s, 71.7 | 5.85, br s, 70.8 | |
| 37 | 1.35, m, 17.2 | 1.21, d (2.4), 16.2 | |
| 3-HyPic | 38 | 167.0 | 166.5 |
| 39 | 130.1 | 130.1 | |
| 40 | 157.9 | 157.9 | |
| 41 | 7.40, m, 126.7 | 7.40, m, 126.7 | |
| 42 | 7.46, m, 129.5 | 7.46, m, 129.5 | |
| 43 | 8.31, br s, 141.3 | 8.17, d (3.6), 140.3 |
Experimental Protocols
The structural elucidation of Fijimycin B relied on a series of well-established analytical techniques.
4.1. Fermentation and Isolation
The producing organism, Streptomyces sp. CNS-575, was fermented in a suitable broth medium. The culture was then extracted, and the crude extract was subjected to a multi-step chromatographic purification process, likely involving both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), to yield pure Fijimycin B.[3]
4.2. Mass Spectrometry
High-resolution mass spectra were acquired on a Thermo LTQ Orbitrap XL mass spectrometer to accurately determine the molecular formula.[2][3] Tandem MS (MS/MS) experiments were performed on a Thermo LCQ Deca mass spectrometer to obtain fragmentation data, which aided in sequencing the amino acid residues.[2][3]
4.3. NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl3).[2] The suite of experiments included:
-
1H NMR: To identify proton chemical shifts and coupling constants.
-
13C NMR: To determine the chemical shifts of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual amino acid subunits.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
4.4. Determination of Absolute Stereochemistry
The absolute configuration of the constituent amino acids was determined by Marfey's method.[1][2] This involved:
-
Complete acid hydrolysis of Fijimycin B (6 N HCl, 110 °C, 12 h) to break it down into its individual amino acid components.[2]
-
Derivatization of the amino acid hydrolysate with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent).[2]
-
Analysis of the resulting diastereomeric derivatives by LC-MS.
-
Comparison of the retention times of the derivatives with those of authentic L- and D-amino acid standards derivatized in the same manner.
Visualization of the Elucidation Workflow
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: Workflow for the structure elucidation of Fijimycin B.
The structure elucidation of Fijimycin B began with its isolation, followed by parallel streams of analysis. Mass spectrometry provided the molecular formula and clues to the amino acid sequence. Concurrently, a comprehensive suite of NMR experiments was used to first identify the individual amino acid building blocks and then to piece them together to form the planar structure. Finally, the absolute stereochemistry of each chiral center was determined using Marfey's method after chemical degradation. The culmination of these efforts led to the complete structural assignment of Fijimycin B.
Caption: Logic flow for determining the planar structure from NMR data.
Conclusion
The structure of Fijimycin B was successfully elucidated through a coordinated application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical derivatization for stereochemical assignment. The data conclusively show that Fijimycin B is a cyclic depsipeptide of the etamycin class with the molecular formula C42H66N8O11. This detailed structural information is foundational for future research into its antibacterial properties and potential as a therapeutic agent.
References
- 1. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
